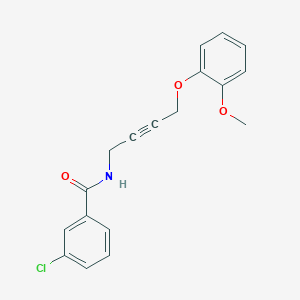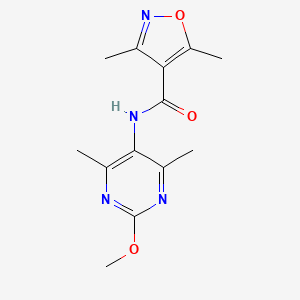
N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide, also known as CMHPC, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. CMHPC belongs to the pyrimidine class of compounds and has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Aplicaciones Científicas De Investigación
Discovery of Selective Met Kinase Inhibitors
N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide analogues, such as BMS-777607, have been identified as potent and selective inhibitors of the Met kinase superfamily. The substitution of pyridine and pyridone positions in these compounds leads to improved enzyme potency and aqueous solubility. One such analogue demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models, leading to its advancement into clinical trials (Schroeder et al., 2009).
Synthesis of Antitumor Agents
The compound has been utilized in the synthesis of antitumor agents like dasatinib. A key intermediate in its synthesis involves the substitution of chloro groups of dichloropyrimidine with amino groups, playing a crucial role in the overall yield and efficacy of the antitumor agent (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Alternative Routes in Compound Synthesis
The compound serves as an intermediate in alternative synthetic routes for complex molecules. For instance, it is achieved by coupling between bromo-thiazole carboxamide and piperazinyl ethan-1-ol, demonstrating the versatility of this compound in synthetic chemistry applications (Shahinshavali et al., 2021).
Development of New Heterocyclic Compounds
It has been instrumental in the development of novel heterocyclic compounds with potential pharmaceutical applications. These include imidazopyrazolopyrimidines and pyrazolopyrimidopyrimidines, which are synthesized through nucleophilic substitution reactions involving chloroacylation and chloromethyl-pyrimidine derivatives (El-Khawaga et al., 2009).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-2-3-8(4-9(7)13)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHGRANWAMZXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2905227.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2905230.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2905231.png)
![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)
![(3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride](/img/structure/B2905233.png)




![3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2905245.png)
![2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2905246.png)

